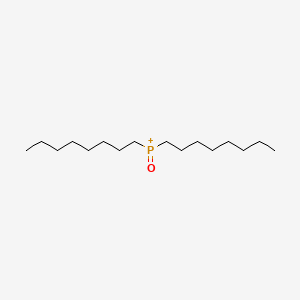

Phosphine oxide, dioctyl-

Description

Historical Context and Evolution of Organophosphorus Chemistry in Research

The field of organophosphorus chemistry traces its origins back to the 19th century, with early explorations into the synthesis and reactivity of compounds containing a phosphorus-carbon bond. chemicalbook.comgoogle.com The development of the Grignard reaction in the early 20th century provided a significant boost to the field, enabling more versatile synthetic routes to a wide array of organophosphorus compounds, including tertiary phosphine (B1218219) oxides. google.com The synthesis of tertiary phosphine oxides can be achieved through various methods, such as the reaction of Grignard reagents with phosphorus oxychloride or dialkylphosphites. google.com A specific method for synthesizing dioctylphosphine oxide involves the reaction of diethylphosphate (B48627) with octylmagnesium bromide. researchgate.net

The mid-20th century saw a rapid expansion in the applications of organophosphorus compounds, driven by their use as pesticides and, regrettably, as chemical warfare agents. nih.gov However, this period also laid the groundwork for their application in more constructive scientific pursuits. The inherent reactivity and coordination properties of the phosphorus atom led to their exploration as ligands in catalysis and as extractants in separation science.

Significance of Tertiary Phosphine Oxides in Contemporary Chemical Science

Tertiary phosphine oxides, characterized by the general formula R₃P=O, are a class of organophosphorus compounds of considerable importance in modern chemistry. The central feature of these molecules is the highly polar and stable phosphorus-oxygen double bond. This bond imparts several key properties that make tertiary phosphine oxides valuable in various applications. They are generally air-stable solids and possess a high affinity for metal ions, acting as effective Lewis bases. lookchem.com

Role of Dioctylphosphine Oxide as a Key Chemical Entity in Diverse Academic Disciplines

The distinct chemical characteristics of dioctylphosphine oxide have established it as a key component in several areas of advanced research. Its applications are primarily centered around its ability to coordinate to metal centers and to modify surfaces and interfaces.

Materials Science and Nanotechnology:

In the synthesis of semiconductor nanocrystals, often referred to as quantum dots (QDs), dioctylphosphine oxide and its derivatives play a crucial role. While tri-n-octylphosphine oxide (TOPO) is a more common solvent and stabilizing ligand for high-temperature QD synthesis, dioctylphosphine and its oxide have been identified as important components, sometimes present as impurities in technical grade TOPO, that can influence the growth kinetics and yield of nanocrystals like PbSe. lookchem.comnih.gov

Researchers have also intentionally used functionalized versions of dioctylphosphine oxide to create novel nanomaterials. For instance, [(4-bromophenyl)methyl]dioctylphosphine oxide has been used to functionalize the surface of CdSe quantum dots. iastate.edunih.gov This functionalization allows for subsequent chemical reactions, such as Heck-type couplings, to graft conjugated polymers like poly(3-hexylthiophene) directly onto the quantum dot surface, creating organic-inorganic nanocomposites with tailored photophysical properties. iastate.edunih.gov These materials are of interest for applications in optoelectronics, such as light-emitting diodes and photovoltaics.

Solvent Extraction and Hydrometallurgy:

The ability of dioctylphosphine oxide to selectively complex with metal ions makes it an effective extractant in hydrometallurgical processes. This is particularly relevant for the separation and purification of valuable or strategic metals. Research has demonstrated the use of dioctylphosphine oxide for the solvent extraction of thorium (Th(IV)) from acidic solutions. researchgate.net In these systems, dioctylphosphine oxide, dissolved in an organic solvent like kerosene (B1165875), acts as a carrier to transport the metal ions from an aqueous phase to an organic phase. researchgate.netnih.gov Studies have also explored the extraction of molybdenum(VI) using bis-(dioctylphosphinyl)-alkanes, which have shown to be more efficient extractants than their monodentate counterparts like dioctylphosphine oxide. researchgate.net

Catalysis:

While less common than phosphines, phosphine oxides can act as ligands in certain catalytic systems. They are often considered hemilabile ligands, meaning they can reversibly coordinate to a metal center. Secondary phosphine oxides, which exist in tautomeric equilibrium with phosphinous acids, have found applications in homogeneous catalysis. nih.gov While direct catalytic applications of dioctylphosphine oxide itself are less documented, functionalized secondary phosphine oxides have been used to stabilize gold clusters for photoelectrocatalytic reactions. helmholtz-berlin.de The presence of phosphine oxides can also have a stabilizing effect on palladium catalysts used in cross-coupling reactions. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Dioctylphosphine Oxide

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄OP⁺ | nih.gov |

| Molecular Weight | 273.41 g/mol | nih.gov |

| Appearance | White Solid | chemicalbook.com |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 14 | nih.gov |

Table 2: Research Findings on Dioctylphosphine Oxide Applications

| Research Area | Application | Key Finding | Reference |

| Materials Science | Quantum Dot Synthesis | Functionalized dioctylphosphine oxide (DOPO-Br) used to graft conjugated polymers onto CdSe QDs, creating nanocomposites. | iastate.edunih.gov |

| Solvent Extraction | Thorium (IV) Extraction | Dioctylphosphine oxide in kerosene can be used to extract Th(IV) from acidic solutions. | researchgate.net |

| Solvent Extraction | Molybdenum (VI) Extraction | Bis-(dioctylphosphinyl)-alkanes are more efficient extractants for Mo(VI) than dioctylphosphine oxide. | researchgate.net |

| Catalysis | Ligand for Gold Clusters | Secondary phosphine oxides can serve as anionic ligands to stabilize gold clusters for photoelectrocatalysis. | helmholtz-berlin.de |

Structure

3D Structure

Properties

CAS No. |

3011-82-3 |

|---|---|

Molecular Formula |

C16H34OP+ |

Molecular Weight |

273.41 g/mol |

IUPAC Name |

dioctyl(oxo)phosphanium |

InChI |

InChI=1S/C16H34OP/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1 |

InChI Key |

IZMIKXPYUFUBPG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[P+](=O)CCCCCCCC |

Canonical SMILES |

CCCCCCCC[P+](=O)CCCCCCCC |

Synonyms |

di-n-octylphosphine oxide |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dioctylphosphine Oxide

Synthetic Routes from Phosphorus-Containing Precursors

The synthesis of dioctylphosphine oxide can be achieved through several distinct routes, each starting from a more fundamental phosphorus-containing precursor. These methods leverage classical and modern organophosphorus chemistry to build the target molecular structure.

Hydrolysis of Dioctylphosphorus Chloride: Mechanistic Considerations and Optimization Parameters

A primary and straightforward method for the preparation of secondary phosphine (B1218219) oxides (SPOs), such as dioctylphosphine oxide, is the hydrolysis of the corresponding chlorophosphine. wikipedia.org This reaction is a classic non-oxidative route in organophosphorus chemistry.

(C₈H₁₇)₂PCl + H₂O → (C₈H₁₇)₂P(O)H + HCl wikipedia.org

The product, dioctylphosphine oxide, exists in equilibrium with its tautomeric form, the phosphinous acid (C₈H₁₇)₂POH. However, this equilibrium heavily favors the more stable phosphine oxide form. wikipedia.org

Optimization Parameters While the reaction appears simple, its optimization is critical to ensure high yield and purity, primarily by minimizing side reactions.

Temperature Control: The hydrolysis reaction can be exothermic. Maintaining a low to moderate temperature is crucial to prevent unwanted side reactions or degradation of the product.

pH Management: The reaction generates hydrogen chloride, which can catalyze side reactions or, in some cases, lead to the oxidation of phosphorus-containing species. rsc.org The addition of a mild base to neutralize the acid as it forms is a common strategy to drive the reaction to completion and improve the yield.

Reagent Addition: Slow, controlled addition of water to the dioctylphosphorus chloride solution is often employed to manage the reaction rate and heat generation.

Solvent Choice: The reaction is typically performed in an inert organic solvent that can dissolve the starting chlorophosphine but is immiscible with the aqueous phase, facilitating separation.

Table 1: Key Parameters for Hydrolysis of Dioctylphosphorus Chloride

| Parameter | Consideration | Purpose |

|---|---|---|

| Temperature | Maintain low to moderate | Control exothermicity, prevent side reactions |

| Base Addition | e.g., Triethylamine, Pyridine | Neutralize HCl byproduct, drive equilibrium |

| Water Addition | Slow, controlled | Manage reaction rate and heat |

| Solvent | Inert, non-polar | Solubilize reactant, facilitate workup |

Condensation Strategies and Phase Transfer Catalysis in Dioctylphosphine Oxide Synthesis

Condensation reactions, facilitated by phase-transfer catalysis (PTC), offer a versatile method for forming P-C bonds to produce tertiary phosphine oxides from precursors like dioctylphosphine oxide. google.comtandfonline.com PTC is a powerful technique for enabling reactions between reagents located in separate immiscible phases (typically aqueous and organic). wikipedia.org

The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. google.comwikipedia.org For instance, a synthetic strategy could involve the reaction of a hydroxymethylphosphine oxide with a halomethyl derivative in a two-phase system. google.com An anion, generated by a base in the aqueous phase, is shuttled by the PTC into the organic phase to react.

This principle can be extended to the alkylation of dioctylphosphine oxide itself. In the presence of a strong base and a phase-transfer catalyst, the dioctylphosphine oxide can be deprotonated and the resulting anion can react with an alkyl halide (R-X) to form a tertiary phosphine oxide, (C₈H₁₇)₂P(O)R.

Table 2: Components of a PTC System for Phosphine Oxide Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Organic Phase | Dioctylphosphine oxide, Alkyl Halide, Toluene | Contains the primary organic reactants and solvent. |

| Aqueous Phase | Sodium Hydroxide (NaOH) solution | Provides the base for deprotonation. |

| PT Catalyst | Tetrabutylammonium bromide (TBAB), Hexadecyltributylphosphonium bromide | Transports the phosphinite anion from the aqueous/interface to the organic phase. wikipedia.org |

The advantages of using PTC include milder reaction conditions, increased reaction rates, and the ability to use inexpensive inorganic bases. google.com

Phospha-Mannich Type Reactions for Functionalized Dioctylphosphine Oxide Derivatives

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation that provides an efficient route to α-aminophosphine oxides. researchgate.netmdpi.com The reaction involves a secondary phosphine oxide, an amine (primary or secondary), and an oxo compound (typically an aldehyde or ketone). semanticscholar.org

Secondary phosphine oxides, such as dioctylphosphine oxide, are well-established substrates for this transformation. mdpi.comsemanticscholar.orgresearchgate.net The reaction proceeds via the condensation of the three components to form a product with a highly stable P(O)–Csp³–N linkage. researchgate.net

The general reaction is as follows: (C₈H₁₇)₂P(O)H + R¹R²C=O + R³R⁴NH → (C₈H₁₇)₂P(O)-CR¹R²-NR³R⁴ + H₂O

This method is highly valuable for introducing amino-functional groups into the phosphine oxide structure, creating functionalized derivatives that can be used as ligands or for further chemical modification. Unlike analogous reactions with phosphines, the resulting phosphine oxide products are significantly less sensitive to oxidation. researchgate.net

Table 3: Reactants in the Phospha-Mannich Synthesis of Functionalized Dioctylphosphine Oxide

| Reactant Type | Example | Role |

|---|---|---|

| P-H Compound | Dioctylphosphine oxide | Phosphorus nucleophile source |

| Oxo Compound | Formaldehyde, Benzaldehyde (B42025) | Carbonyl component |

| Amine | Diethylamine, Aniline | Nitrogen nucleophile source |

| Product | (α-Aminoalkyl)dioctylphosphine oxide | Functionalized phosphine oxide |

Free Radical Mechanisms in P-C Bond Formation Relevant to Dioctylphosphine Oxide

Free radical reactions provide another important pathway for P-C bond formation, particularly through the addition of a P-H bond across an unsaturated carbon-carbon bond (hydrophosphinylation). nih.govnih.gov Secondary phosphine oxides, including dioctylphosphine oxide, are excellent precursors for these reactions due to the facile homolytic cleavage of their P-H bond. researchgate.net

The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical activation. nih.govmdpi.com The key steps in the mechanism are:

Initiation: The initiator generates a radical, which abstracts the hydrogen atom from dioctylphosphine oxide to form a phosphorus-centered phosphinyl radical, (C₈H₁₇)₂P(O)•.

Propagation: This phosphinyl radical adds to an alkene or alkyne. This addition typically occurs in an anti-Markovnikov fashion, where the phosphorus atom adds to the less substituted carbon of the double or triple bond. mdpi.com The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of dioctylphosphine oxide, propagating the radical chain and forming the final product.

This method allows for the synthesis of a wide range of alkyl- or vinyl-substituted tertiary phosphine oxides from dioctylphosphine oxide, significantly expanding its chemical utility. nih.gov

Preparation of Modified and Functionalized Dioctylphosphine Oxide Derivatives

The targeted synthesis of functionalized derivatives allows for the integration of dioctylphosphine oxide into more complex systems, such as polymers or nanocomposites, by providing a chemical handle for further reactions.

Design and Synthesis of Bromophenyl-Functionalized Dioctylphosphine Oxide

A key example of a functionalized derivative is [(4-bromophenyl)methyl]dioctylphosphine oxide, often abbreviated as DOPO-Br. iastate.eduresearchgate.net This molecule is designed as a bifunctional linker. The dioctylphosphine oxide moiety serves as a robust anchoring group, for example, to the surface of nanoparticles, while the bromophenyl group acts as a reactive site for subsequent cross-coupling reactions. iastate.eduresearchgate.net

The synthesis of this derivative can be envisioned through the reaction of dioctylphosphine oxide with 4-bromobenzyl bromide in the presence of a base. More specifically, it has been used in the surface functionalization of cadmium selenide (B1212193) (CdSe) nanorods and quantum dots. iastate.eduresearchgate.net In these procedures, existing capping ligands (like TOPO) are first replaced by more labile ligands such as pyridine. Subsequently, the nanostructures are treated with a solution of the bifunctional ligand, DOPO-Br, which coordinates to the surface. researchgate.net

The utility of the bromophenyl group is demonstrated in its subsequent use in palladium-catalyzed coupling reactions, such as the Heck coupling, to graft polymers onto the functionalized surface. iastate.edu

Table 4: Synthetic Components for Bromophenyl-Functionalized Dioctylphosphine Oxide Applications

| Component | Chemical Name/Formula | Function |

|---|---|---|

| Phosphine Oxide | Dioctylphosphine oxide | Precursor to the linker |

| Functionalizing Agent | 4-bromobenzyl bromide | Provides the bromophenyl reactive handle |

| Final Linker | [(4-bromophenyl)methyl]dioctylphosphine oxide (DOPO-Br) | Anchoring group and reactive site |

| Coupling Partner | Vinyl-terminated polymer | Molecule to be attached via Heck coupling |

| Catalyst | Palladium complex | Catalyzes the C-C bond formation in the Heck reaction |

Strategies for Incorporating Dioctylphosphine Oxide as a Ligating Moiety in Hybrid Structures

Dioctylphosphine oxide (DOPO) serves as a foundational component for creating specialized ligands used in the construction of hybrid nanomaterials. A key strategy involves functionalizing the DOPO molecule to enable its covalent attachment to other structures, such as semiconductor nanocrystals (quantum dots), followed by subsequent chemical reactions to build complex organic extensions from the nanocrystal surface.

A notable example of this approach is the synthesis of phenyl bromide-functionalized dioctylphosphine oxide (DOPO-Br). This modified ligand has proven to be stable under the high-temperature conditions required for the growth of cadmium selenide (CdSe) quantum dots. nih.gov By using DOPO-Br during the nanocrystal synthesis, researchers can produce CdSe quantum dots that are capped with these functionalized ligands. nih.govresearchgate.net

The true utility of this strategy is realized in the post-synthesis modification. The bromide group on the phenyl ring of the DOPO-Br ligand acts as a reactive site. This allows for Heck-type coupling reactions to be performed directly on the surface of the quantum dots. nih.gov Through this method, conjugated organic structures, such as oligo-(phenylene vinylene) (OPV), can be grown from the DOPO-Br precursor, resulting in a hybrid CdSe-OPV nanostructure. nih.govresearchgate.net This method provides a robust alternative to traditional ligand exchange techniques, which can suffer from incomplete ligand coverage and instability. nih.gov

The resulting hybrid materials, like the CdSe-OPV nanostructures, exhibit novel photophysical properties, including enhanced energy transfer and modified blinking statistics, which are significantly different from the individual components. researchgate.net

Table 1: Functionalized Dioctylphosphine Oxide in Hybrid Structure Synthesis

| Precursor Ligand | Functional Group | Hybrid Structure Formed | Synthetic Method | Reference |

|---|

Understanding Impurity Formation and Control in Dioctylphosphine Oxide Synthesis

The synthesis and use of organophosphorus compounds like dioctylphosphine oxide are often complicated by the presence of impurities, which can arise from the starting materials, side reactions, or subsequent transformations under reaction conditions. Understanding the formation of these impurities is critical for ensuring the reproducibility of processes that utilize DOPO, particularly in high-tech applications like nanocrystal synthesis.

Dioctylphosphine oxide itself is frequently identified as a significant impurity in commercial batches of tri-n-octylphosphine oxide (TOPO), a common solvent and ligand in nanocrystal synthesis. nih.govtandfonline.com The presence of DOPO and other related phosphorus-containing compounds can dramatically influence the growth and morphology of nanocrystals. nih.govresearchgate.net For instance, DOPO has been shown to assist in the growth of CdSe quantum dots. nih.gov

The formation of other impurities can stem directly from DOPO. Under typical high-temperature synthesis conditions, DOPO can undergo oxidation or disproportionation to generate di-n-octylphosphinic acid (DOPA). tandfonline.comresearchgate.net The presence of DOPA, in turn, is known to be beneficial for the growth of anisotropic nanostructures like quantum rods and wires. nih.govresearchgate.net In the synthesis of GaSe nanoparticles, DOPO present as an impurity in technical grade trioctylphosphine (B1581425) (TOP) and TOPO mixtures can be oxidized to DOPA, which then forms a phosphinic anhydride (B1165640) that acts as a capping agent. tandfonline.comtandfonline.com

Control over these impurities is a significant challenge. The synthesis of phosphine oxides via the alkylation of phosphinite anions can lead to byproducts that are difficult to separate due to similar polarity, solubility, and boiling points. umn.edu For example, in the reaction of sodium phosphinites with 1-bromo-3-chloropropane, a minor amount of (3-bromopropyl)dialkylphosphine oxide can form alongside the desired chloro-product. While this specific impurity was easily separated by distillation, it highlights the potential for side reactions. umn.edu For more complex molecules, purification may require large-scale reactions to effectively isolate the target compound from closely related impurities. umn.edu

The general approach to controlling impurities involves two main strategies:

Purification of Precursors: Using highly purified starting materials, such as recrystallized TOPO, can minimize the initial concentration of DOPO and other active impurities. nih.gov

Controlled Addition: Intentionally adding specific, purified compounds (like DOPO or DOPA) to a reaction mixture allows for precise control over their effects, turning an uncontrolled impurity problem into a deliberate synthetic strategy. nih.govresearchgate.net

Table 2: Common Impurities Related to Dioctylphosphine Oxide

| Impurity Name | Common Origin | Role/Effect in Nanocrystal Synthesis | Reference |

|---|---|---|---|

| Dioctylphosphine oxide (DOPO) | Impurity in commercial TOPO | Assists in the growth of CdSe quantum dots. | nih.gov |

| Di-n-octylphosphinic acid (DOPA) | Oxidation or disproportionation of DOPO at high temperatures. tandfonline.comresearchgate.net | Assists in the growth of CdSe quantum rods and wires. nih.govresearchgate.net | nih.gov, researchgate.net, tandfonline.com |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Phosphine oxide, dioctyl- (Dioctylphosphine oxide) | DOPO |

| Phenyl bromide-functionalized dioctylphosphine oxide | DOPO-Br |

| Cadmium Selenide | CdSe |

| Oligo-(phenylene vinylene) | OPV |

| Tri-n-octylphosphine oxide | TOPO |

| Di-n-octylphosphinic acid | DOPA |

| Trioctylphosphine | TOP |

| (3-Bromopropyl)dialkylphosphine oxide | - |

Advanced Characterization Techniques and Spectroscopic Analysis in Dioctylphosphine Oxide Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of dioctylphosphine oxide, offering detailed insight into the molecular framework and the chemical environment of specific nuclei.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for studying organophosphorus compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus, which yields sharp, easily interpretable signals. wikipedia.org In the analysis of dioctylphosphine oxide, ³¹P NMR serves as a primary method for confirming the presence and chemical environment of the phosphine (B1218219) oxide group (P=O).

The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic surroundings. For dioctylphosphine oxide (DOPO), the ³¹P NMR spectrum typically exhibits a single resonance corresponding to the phosphine oxide moiety. Research has identified this signal in the range of +28 to +36 ppm when referenced to an external standard of 85% phosphoric acid (H₃PO₄). mit.edunih.gov For instance, in studies of surface ligands on InP/ZnSe quantum dots, the peak for dioctylphosphine oxide was assigned at 28 ppm. nih.gov In other contexts, such as the synthesis of phosphorylated azomethines, the ³¹P chemical shift for the dioctylphosphine oxide moiety is also observed in this region. kpfu.ru The complexing behavior of dioctylphosphine oxide with metals, such as thorium, can also be evaluated using ³¹P NMR spectroscopy. researchgate.net

| Compound/System | ³¹P Chemical Shift (δ) in ppm | Reference |

| Dioctylphosphine oxide (DOPO) | 35 to 36 | mit.edu |

| Dioctylphosphine oxide (DOPO) as surface ligand | 28 | nih.gov |

| Trioctylphosphine (B1581425) oxide (TOPO) as surface ligand | 50 | nih.gov |

| Thorium-DOPO complex | Varies with complexation | researchgate.net |

Chemical shifts are referenced to 85% H₃PO₄.

While one-dimensional NMR provides information about the chemical environment, multidimensional NMR techniques are employed to investigate through-bond and through-space correlations, revealing the connectivity and spatial proximity of atoms within the molecule and in complex systems.

For a molecule like dioctylphosphine oxide, a technique such as the Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be valuable for establishing through-space correlations between the protons on the different octyl chains and protons near the phosphorus center. This can help confirm the folded conformation of the alkyl chains in solution.

In related research on phosphine oxide ligands, other multidimensional techniques have proven crucial. For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton (¹H) and carbon (¹³C) or phosphorus (³¹P) nuclei that are directly bonded, aiding in the complete assignment of the hydrocarbon chains. researchgate.net Diffusion Ordered Spectroscopy (DOSY) has been used to distinguish between free ligands in solution and those bound to surfaces, such as on quantum dots, by measuring their different diffusion coefficients. researchgate.netnih.gov These advanced NMR methods are critical for studying the role of dioctylphosphine oxide in ligand exchange reactions and its interactions at interfaces. researchgate.netnih.gov

Phosphorus-31 NMR for the Phosphine Oxide Moiety

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a definitive technique for confirming the molecular weight and elemental composition of dioctylphosphine oxide. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for precise mass determination, often with accuracy to several decimal places. nii.ac.jp

In ESI-MS analysis, dioctylphosphine oxide is typically observed as protonated or other adducted molecular ions. Research has identified characteristic ions for dioctylphosphine oxide (DOPO, C₁₆H₃₅PO), providing unambiguous confirmation of its presence. The fragmentation pattern observed under higher energy conditions can further corroborate the structure by showing the loss of alkyl chains.

| Ion Species | Calculated m/z | Ion Type | Technique |

| [DOPO+H]⁺ | 275 | Protonated Molecule | ESI-MS |

| [DOPO+Na]⁺ | 297 | Sodiated Adduct | ESI-MS |

| [DOPO+K]⁺ | 313 | Potassiated Adduct | ESI-MS |

Data sourced from electrospray ionization mass spectrometry studies.

Chromatographic Methods for Purity Assessment and Separation Research

Chromatography is essential for assessing the purity of synthesized dioctylphosphine oxide and for separating it from starting materials, byproducts, or related impurities. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds with low volatility, making it suitable for dioctylphosphine oxide. lcms.cz In a research context, HPLC is used to monitor reaction progress and to assess the purity of the final product.

A typical HPLC setup for a moderately nonpolar compound like dioctylphosphine oxide would involve reversed-phase chromatography. This utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time (e.g., from a high water content to a high organic solvent content like acetonitrile (B52724) or methanol), is often employed to separate compounds with differing polarities. google.com Detection can be achieved using a UV/VIS detector, although the chromophore in dioctylphosphine oxide is weak, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), which provides both separation and mass identification. lcms.cz

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While dioctylphosphine oxide has a relatively high boiling point, it is sufficiently volatile and thermally stable for GC analysis, particularly when using high-temperature columns and injection techniques. Research on the closely related compound, tri-n-octylphosphine oxide (TOPO), demonstrates the utility of GC for purity evaluation in organophosphorus mixtures.

For the purity evaluation of dioctylphosphine oxide, a GC method would typically employ a capillary column coated with a low-polarity stationary phase (e.g., a polysiloxane). A temperature program, where the column oven temperature is gradually increased, would be used to elute the compound. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to hydrocarbons. The presence of impurities would be indicated by additional peaks in the chromatogram, and their quantity can be estimated from the peak areas. escholarship.org

High-Performance Liquid Chromatography (HPLC) in Research Contexts

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique employed to verify the stoichiometric composition of a synthesized compound, ensuring its empirical formula aligns with the theoretical structure. For dioctylphosphine oxide and its derivatives, this method provides quantitative confirmation of the percentages of carbon, hydrogen, and phosphorus, thereby validating the purity and identity of the substance. kpfu.rumit.edu

In research involving the synthesis of dioctylphosphine oxide or its use as a reactant, elemental analysis serves as a crucial checkpoint. kpfu.ru For instance, in the synthesis of more complex molecules derived from dioctylphosphine oxide, such as phosphorylated azomethines, elemental analysis is used to confirm that the reaction has proceeded as expected and that the final product has the correct atomic composition. kpfu.ru The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., carbon dioxide, water) to determine the percentage of each element.

The experimental results, or "found" values, are then compared against the "calculated" values derived from the compound's theoretical molecular formula. A close agreement between the found and calculated percentages provides strong evidence for the compound's assigned structure and stoichiometry. scielo.org.mx

Below is a table showing the theoretical elemental composition of pure dioctylphosphine oxide and representative experimental data for a related phosphine oxide derivative, illustrating how such data is presented. researchgate.net

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| Dioctylphosphine oxide (C₁₆H₃₅OP) | C | 70.02 | N/A | Theoretical |

| H | 12.85 | N/A | Theoretical | |

| P | 11.28 | N/A | Theoretical | |

| (2-Methyl-4-oxopent-2-yl)dioctylphosphine oxide (C₂₂H₄₅O₂P) | C | 70.89 | 70.89 | researchgate.net |

| H | 12.19 | 12.19 | researchgate.net | |

| P | 8.30 | 8.30 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a molecule and the packing of molecules within a crystal lattice. mdpi.comnih.gov For dioctylphosphine oxide and its coordination complexes, this technique offers definitive structural insights that are unattainable by other methods.

The molecular conformation (the spatial arrangement of atoms) and crystal packing (the arrangement of molecules in the crystal) are critical factors that determine the physical properties of a compound. nih.gov While a specific crystal structure for dioctylphosphine oxide itself is not widely reported, analysis of related secondary and tertiary phosphine oxides provides a clear understanding of its expected structural features. mdpi.com

The phosphorus atom in phosphine oxides adopts a tetracoordinate geometry. mdpi.com X-ray diffraction studies on analogous compounds reveal the precise P=O and P-C bond lengths and the C-P-C and C-P=O bond angles. For example, in bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, the P=O bond distance is 1.4854(13) Å, and the P–C distances are approximately 1.815 Å. mdpi.com The long, flexible octyl chains in dioctylphosphine oxide would be expected to adopt low-energy conformations, likely an all-anti (zigzag) conformation, to minimize steric strain. nih.gov

The packing of phosphine oxide molecules in the solid state is heavily influenced by intermolecular interactions. nih.gov Key interactions include:

Dipolar Interactions : Strong dipole-dipole interactions between the highly polar P=O groups often lead to the formation of characteristic linear P=O···P=O arrays in the crystal lattice. nih.gov

Van der Waals Forces : The long alkyl chains of dioctylphosphine oxide would lead to significant Van der Waals interactions, influencing how the molecules pack together.

C-H···O Interactions : Weak hydrogen bonds between carbon-hydrogen groups and the phosphoryl oxygen atom also play a significant role in stabilizing the crystal structure. mdpi.comnih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Bis(2,4,6-trimethylphenyl)phosphine Oxide | P1=O1 bond length | 1.4854(13) Å | mdpi.com |

| P1–C1 bond length | 1.8151(18) Å | mdpi.com | |

| P1–C10 bond length | 1.8162(18) Å | mdpi.com |

Dioctylphosphine oxide is an effective ligand in coordination chemistry, functioning as a hard Lewis base that binds to metal ions primarily through the phosphoryl oxygen atom. wikipedia.org X-ray crystallography is the definitive method to elucidate the resulting coordination geometry around the metal center, revealing the metal-ligand stoichiometry, coordination number, and the precise arrangement of the ligands in space. scielo.org.mxrsc.org

When a phosphine oxide ligand coordinates to a metal, its own structure is slightly perturbed. A characteristic feature observed in crystal structures of such complexes is the elongation of the P=O bond by approximately 2-3% compared to the free ligand. wikipedia.org This elongation is consistent with the donation of electron density from the P=O bond to the metal center. wikipedia.org

The coordination geometry adopted by the metal is influenced by factors such as the size of the metal ion, its oxidation state, and the steric bulk of the ligands. umb.edu Complexes involving phosphine oxide ligands exhibit a variety of geometries, including tetrahedral, square planar, and octahedral arrangements. wikipedia.orgkud.ac.in For example, complexes of organotin with (chloromethyl)diphenylphosphine oxide have been shown by X-ray crystallography to adopt 1:1 metal-to-ligand stoichiometries, while complexes with uranyl nitrate (B79036) form 2:1 ligand-to-metal structures. scielo.org.mx The analysis of these structures provides exact M-O bond lengths and the angles defining the coordination sphere.

| Complex | Coordination Geometry | Key Bond Lengths | Key Bond Angles | Reference |

|---|---|---|---|---|

| NiCl₂[OP(C₆H₅)₃]₂ | Tetrahedral | Ni-O: 1.96 Å P-O: 1.51 Å | Ni-O-P: 151° | wikipedia.org |

| [Eu(phenacyldiphenylphosphine oxide)₂(NO₃)₃] | Bidentate binding | N/A | N/A | rsc.org |

| Me₂SnCl₂[ClCH₂P(O)Ph₂] | 1:1 Stoichiometry | N/A | N/A | scielo.org.mx |

Theoretical and Computational Investigations of Dioctylphosphine Oxide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scirp.orgnih.gov This method allows for the calculation of various molecular properties, including geometries, reaction energies, and orbital energies, providing a balance between accuracy and computational cost. acs.org For phosphine (B1218219) oxides, DFT is particularly useful for understanding the nature of the phosphoryl (P=O) bond, which is best described as a highly polarized dative bond (P⁺-O⁻) rather than a simple double bond. This electronic feature governs much of the molecule's reactivity and interaction capabilities. osti.gov

Studies on related phosphine oxides provide a framework for understanding dioctylphosphine oxide. For instance, DFT calculations performed on trioctylphosphine (B1581425) oxide (TOPO), a structurally similar compound, suggest that its lowest energy conformation possesses C₃ symmetry, with at least 14 other conformations existing within a small energy range (1 kcal/mol) of this ground state. chemeurope.com Such calculations for dioctylphosphine oxide would similarly map its potential energy surface, identifying stable conformers and the energy barriers between them. Furthermore, DFT is employed to analyze the electronic structure of more complex systems where phosphine oxides act as electron transport materials, helping to predict their performance in electronic devices. scirp.org

Table 1: Application of DFT in Analyzing Phosphine Oxide Properties

| Property Investigated | Computational Approach | Key Insights | Reference(s) |

|---|---|---|---|

| Molecular Geometry | Geometry Optimization (e.g., B3LYP functional) | Predicts stable conformers and bond parameters. | chemeurope.com |

| Electronic Structure | HOMO/LUMO energy calculation | Determines electron-donating/accepting character. | scirp.org |

| Reactivity | Mulliken Population Analysis, Bond Order Calculation | Elucidates charge distribution and bond strengths in complexes. | rsc.org |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions and absorption spectra. | scirp.orgnih.gov |

The prediction of thermophysical properties such as enthalpy of formation, entropy, heat capacity, and thermal conductivity is critical for chemical process design and materials science. High-level ab initio computational methods, while demanding, can provide highly accurate thermochemical data. acs.org Methods like the Complete Basis Set (CBS-QB3) and Weizmann-1 (W1) have been successfully applied to organophosphorus compounds, including phosphines and phosphine oxides, to generate reliable benchmark data. acs.orgnih.gov These calculations are computationally expensive and become challenging for larger molecules like dioctylphosphine oxide. acs.org

While specific computational studies on the thermophysical properties of pure dioctylphosphine oxide are not widely available, research on related systems highlights the importance of these characteristics. For example, the thermal conductivity of nanocrystal arrays, where ligands like TOPO play a crucial role, has been investigated. researchgate.net Additionally, computational models have been developed to predict the thermophysical properties of nanofluids containing graphene oxide, demonstrating the power of machine learning and other simulation techniques in this domain. researchgate.net Similar approaches could be applied to predict the properties of dioctylphosphine oxide, aiding in its application as a solvent or heat transfer fluid.

Phosphine oxides have emerged as a promising class of electron-transport materials (ETMs) for applications in organic light-emitting diodes (OLEDs). umich.edu Their effectiveness stems from a combination of high triplet energy, good morphological stability, and tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scirp.orgumich.edu The strongly electron-withdrawing phosphoryl (P=O) group helps to lower the LUMO energy level, facilitating efficient electron injection and transport.

Computational studies are essential for designing and screening potential phosphine oxide-based ETMs. DFT calculations are routinely used to predict the HOMO and LUMO energy levels, which determine the energy barriers for charge injection from adjacent layers in an OLED device. scirp.org For example, computational analysis of materials like 2,8-bis(diphenylphosphoryl)dibenzothiophene (PO15) has shown that the LUMO is localized on specific moieties, allowing for targeted chemical modifications to tune electronic properties. scirp.org While dioctylphosphine oxide is an aliphatic phosphine oxide, the principles of using computational chemistry to predict electron transport capabilities would apply, particularly if the dioctyl groups were replaced with or incorporated into conjugated systems to enhance charge mobility.

Computational Prediction of Thermophysical Characteristics

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. osti.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational changes, solvent effects, and interfacial phenomena. osti.gov For a flexible molecule like dioctylphosphine oxide, with its two long alkyl chains, MD simulations can map the vast conformational landscape, revealing the preferred shapes of the molecule in different environments (e.g., in vacuum, in a nonpolar solvent, or at a water-oil interface).

MD simulations have been particularly insightful in the study of the closely related molecule, trioctylphosphine oxide (TOPO). These simulations have been used to investigate the extraction of rare earth metals, showing how TOPO molecules and salt anions accumulate and interact at the organic–aqueous interface to facilitate the transport of metal ions. acs.orgmdpi.com The simulations reveal the microscopic mechanisms that govern the extraction process, such as the influence of the anions' interfacial propensity versus their salting-out ability. acs.org Similar MD studies on dioctylphosphine oxide would be invaluable for understanding its role as a potential extractant or surfactant, providing a dynamic picture of its conformational flexibility and its interactions at phase boundaries.

Understanding the thermal stability and decomposition pathways of dioctylphosphine oxide is crucial for its application in high-temperature processes, such as nanoparticle synthesis or as a flame retardant additive. researchgate.netnih.gov Computational modeling can provide atomistic insights into these processes by calculating bond dissociation energies and mapping out the potential energy surfaces for various decomposition reactions.

Experimental work has shown that TOPO decomposes at high temperatures (>573 K) and is used in the synthesis of metal phosphide (B1233454) nanorods. researchgate.netnih.gov Studies on deep eutectic solvents formed between TOPO and carboxylic acids have also investigated thermal decomposition mechanisms, revealing how intermolecular interactions can alter thermal stability. researchgate.net Theoretical approaches, likely employing DFT, could model the step-by-step breakdown of dioctylphosphine oxide. This would involve identifying the weakest bonds (e.g., P-C or C-H bonds) and calculating the activation energies for their cleavage, as well as for subsequent rearrangement or elimination reactions. Such models would clarify the decomposition products and the conditions under which the molecule remains stable.

Molecular Docking Simulations for Ligand-Metal Interactions

The phosphoryl oxygen in dioctylphosphine oxide is a strong Lewis base, making it an excellent ligand for coordinating with a wide range of metal ions. Molecular docking and other computational methods are used to predict and analyze these interactions, which are fundamental to its use in solvent extraction, catalysis, and sensing. rsc.orgrsc.org These simulations can predict the preferred binding geometry of the ligand with a metal center and estimate the strength of the interaction (binding affinity).

Computational studies on related phosphine oxide ligands have provided detailed understanding of their coordination chemistry. DFT calculations on N,O-hybrid phosphine oxide complexes with Americium (Am) and Europium (Eu) have been used to analyze bond lengths, bond orders, and charge transfer between the ligand and the metal ion. rsc.org Such analyses help explain the selectivity of certain ligands for actinides over lanthanides. Similarly, studies on coinage metal (Cu, Ag, Au) complexes with phosphine-phosphine oxide ligands have used computational approaches to elucidate the nature of the metal-oxygen bond. rsc.org For dioctylphosphine oxide, molecular docking could be used to screen its binding affinity towards a variety of metal ions, predicting its potential as an extractant and providing insights to guide the design of more selective ligands.

Table 2: Computationally Studied Parameters in Phosphine Oxide-Metal Complexes

| Parameter | Method | Significance | Reference(s) |

|---|---|---|---|

| Binding Geometry | Geometry Optimization (DFT) | Determines the 3D structure of the complex. | rsc.org |

| Bond Lengths/Orders | DFT | Quantifies the strength of the ligand-metal bonds. | rsc.org |

| Charge Transfer | Mulliken Population Analysis | Shows the extent of electron donation from ligand to metal. | rsc.org |

| Binding Energy | DFT / Molecular Docking | Predicts the stability and spontaneity of complex formation. | nih.gov |

| Coordination Number | Geometry Optimization (DFT) | Reveals the number of donor atoms bound to the metal. | rsc.org |

Theoretical Frameworks for Understanding Supramolecular Assembly Behavior

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The phosphine oxide group is a powerful hydrogen bond acceptor, making it a valuable building block in the design of self-assembling systems. nih.govresearchgate.net Theoretical frameworks, primarily based on DFT and MD simulations, are essential for understanding the driving forces behind the assembly of these complex architectures. acs.orguva.nl

Computational studies have been instrumental in explaining the role of phosphine oxides in supramolecular catalysis. For example, in rhodium-catalyzed asymmetric hydrogenation, DFT calculations have shown that hydrogen bonds between a phosphine oxide group on the ligand and a hydroxyl group on the substrate play a crucial role in stabilizing the transition state, thereby controlling both the rate and selectivity of the reaction. acs.orgnih.govuva.nl Replacing a weaker hydrogen-bond acceptor (like a urea (B33335) group) with a phosphine oxide was predicted computationally—and later confirmed experimentally—to result in a faster catalyst. nih.govuva.nl These theoretical models provide a rational basis for catalyst design. For dioctylphosphine oxide, computational studies could explore its potential to form self-assembled monolayers (SAMs) on surfaces or to act as a building block in larger, functional supramolecular structures. ethz.chyorku.ca

Computational Modeling of Bond Dissociation Energies and Reaction Energetics

Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules like dioctylphosphine oxide, offering insights into their stability and reactivity. While specific computational studies on the bond dissociation energies (BDEs) and reaction energetics of dioctylphosphine oxide are not extensively available in the public domain, we can extrapolate from theoretical investigations on analogous, simpler phosphine oxides to understand the expected energetic characteristics. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations like the Complete Basis Set (CBS) methods are instrumental in these explorations. acs.orgcore.ac.uk

The primary bonds of interest in dioctylphosphine oxide are the phosphorus-oxygen double bond (P=O) and the phosphorus-carbon single bonds (P-C). The BDE is a critical measure of bond strength, defined as the standard enthalpy change required to cleave a bond homolytically. aip.org For phosphine oxides, the P=O bond is known to be particularly strong and polar.

Theoretical studies on simpler phosphine oxides, such as trimethylphosphine (B1194731) oxide ((CH₃)₃PO) and triphenylphosphine (B44618) oxide ((C₆H₅)₃PO), have been conducted to determine their thermochemical properties. acs.org These studies indicate that the P=O bond dissociation energy is substantial, reflecting the high stability of this functional group. The strength of the P-C bonds is influenced by the nature of the alkyl or aryl substituents.

Table 1: Representative Bond Dissociation Energies (BDEs) for Analogous Phosphine Oxides (Calculated)

| Bond | Molecule | Computational Method | Calculated BDE (kcal/mol) |

| P=O | H₃PO | CCSD(T) | ~130-140 |

| P-C | (CH₃)₃PO | G3(MP2)-RAD | ~80-90 |

| P-C | (C₆H₅)₃PO | BMK/DFT | ~90-100 |

Note: These values are approximations derived from computational studies on analogous compounds and are intended for illustrative purposes. Specific values for dioctylphosphine oxide may vary.

The reaction energetics of phosphine oxides often revolve around the reactivity of the P=O group. For instance, the tautomeric equilibrium between a secondary phosphine oxide and its corresponding phosphinous acid form has been a subject of computational investigation. mdpi.com While dioctylphosphine oxide is a tertiary phosphine oxide and does not undergo this specific tautomerism, the computational approaches used to study such reactions are directly applicable to understanding its potential reaction pathways, such as complexation with metal ions or participation in redox reactions.

Computational models, like those employing the CBS-QB3 method, can elucidate reaction mechanisms by calculating the energy profiles, including the energies of reactants, transition states, and products. science.gov For example, in a hypothetical reaction involving dioctylphosphine oxide, DFT calculations could predict the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Table 2: Illustrative Calculated Reaction Energetics for a Generic Phosphine Oxide Reaction

| Reaction Step | Species | Computational Method | Relative Energy (kcal/mol) |

| Reactants | R₃PO + Reagent | DFT (e.g., ωB97X-D) | 0 |

| Transition State | [R₃PO---Reagent]‡ | DFT (e.g., ωB97X-D) | +25 (Example Activation Energy) |

| Products | Product Complex | DFT (e.g., ωB97X-D) | -15 (Example Reaction Enthalpy) |

Note: This table is a generalized representation. Actual energetic values are highly dependent on the specific reaction and reagents involved.

The computational investigation of dioctylphosphine oxide's bond energies and reaction energetics would require sophisticated models that can accurately handle the electron correlation effects in phosphorus-containing molecules and account for the conformational flexibility of the long octyl chains. aip.org While direct data is sparse, the principles established from studies on other organophosphorus compounds provide a solid theoretical framework for understanding its chemical behavior. acs.orgcore.ac.uk

Coordination Chemistry and Ligand Behavior of Dioctylphosphine Oxide

Complexation with Metal Ions: Principles and Driving Forces

The interaction between dioctylphosphine oxide and metal ions is governed by fundamental principles of coordination chemistry. As a ligand, DOPO donates electron density from its phosphoryl oxygen to a metal cation, forming a coordinate covalent bond. wikipedia.org The strength and nature of this interaction are influenced by several factors, including the electronic properties of the metal ion and the steric and electronic characteristics of the dioctylphosphine oxide ligand itself.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with dioctylphosphine oxide is described by thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is often quantified by the formation constant (Kf) or the change in Gibbs free energy (ΔG). gcnayanangal.comsamipubco.com A larger formation constant indicates a more stable complex. gcnayanangal.com For instance, the complexation of thorium with DOPO has been studied, and its distribution ratios have been estimated, providing insight into the thermodynamic favorability of the complex. researchgate.net

Kinetic stability, on the other hand, pertains to the speed at which the complex forms and dissociates, or undergoes ligand exchange reactions. samipubco.comyoutube.com Complexes are classified as either labile, meaning they undergo rapid ligand substitution, or inert, indicating slow ligand exchange. youtube.com The rates of these reactions are influenced by factors such as the activation energy of the substitution process. samipubco.com Temperature-dependent studies can reveal activation parameters like enthalpy and entropy of activation, which provide mechanistic insights into the complexation reaction. samipubco.com

| Parameter | Description | Relevance to DOPO Complexation |

| Thermodynamic Stability | The extent of complex formation at equilibrium. gcnayanangal.com | Dictates the preference of DOPO for certain metal ions over others. |

| Kinetic Stability | The rate at which a complex undergoes ligand substitution. samipubco.com | Determines the lability or inertness of the formed DOPO-metal complex. |

| Formation Constant (Kf) | An equilibrium constant for the formation of a complex in solution. gcnayanangal.com | A high Kf value signifies a strong interaction between DOPO and the metal ion. |

| Gibbs Free Energy (ΔG) | The change in free energy during complex formation. samipubco.com | A negative ΔG indicates a spontaneous and favorable complexation process. |

| Activation Energy (Ea) | The minimum energy required for a complexation reaction to occur. youtube.com | Influences the rate of formation of the DOPO-metal complex. |

Structural Features and Steric Hindrance in Dioctylphosphine Oxide-Metal Complexes

The coordination of dioctylphosphine oxide to a metal center is significantly influenced by steric factors. The two long octyl chains of DOPO create considerable steric bulk around the coordinating phosphoryl oxygen. This steric hindrance can affect the coordination number of the metal ion and the geometry of the resulting complex. numberanalytics.com Bulky ligands like DOPO can lead to distortions in the coordination sphere from idealized geometries. numberanalytics.com

For example, in complexes with multiple ligands, the steric repulsion between the octyl groups can limit the number of DOPO molecules that can directly bind to the metal center. numberanalytics.comnih.gov This can result in lower coordination numbers or the adoption of specific geometries that minimize these repulsive interactions. numberanalytics.com The interplay between the electronic donating ability of the phosphoryl oxygen and the steric demands of the octyl chains is a crucial determinant of the final structure and stability of the metal complex. rsc.org

Role as a Ligand in Stabilizing Metal Complexes

Phosphine (B1218219) oxides can also exhibit "hemilability," a property where a ligand can reversibly bind to a metal center. wikipedia.org This behavior is of interest in catalysis as it can open up coordination sites for substrate binding and reaction. Furthermore, phosphine oxides have been shown to stabilize palladium nanoparticles, preventing their aggregation into inactive clusters and thereby maintaining their catalytic activity. nih.gov

Influence of Alkyl Chain Length and Branching on Coordination Efficacy

The length and branching of the alkyl chains in phosphine oxide ligands have a demonstrable effect on their coordination efficacy. Studies have shown that increasing the alkyl chain length can enhance the complexation efficiency with certain metal ions. core.ac.uk For instance, in the complexation of U(VI), ligands with longer alkyl chains show a preference for the metal ion, which is attributed to an increase in stabilizing dispersion interactions that compensate for destabilizing steric repulsions. nih.gov

The electronic effect of the alkyl chain length is also a factor. As the chain length increases, the electron-donating ability of the ligand can be subtly modulated, which in turn affects the strength of the coordination bond. researchgate.net However, this electronic effect can level off after a certain chain length. researchgate.net The steric bulk introduced by longer or branched alkyl chains can also influence the coordination geometry and the accessibility of the metal center. numberanalytics.comnih.gov

Reactivity and Solvent Effects in Dioctylphosphine Oxide Coordination Reactions

The reactivity of dioctylphosphine oxide in coordination reactions is influenced by both the nature of the metal ion and the reaction medium. The formation of the coordination bond involves the interaction of the Lewis basic phosphoryl oxygen with a Lewis acidic metal center. wikipedia.org The kinetics and thermodynamics of this process can be significantly affected by the solvent. nih.govresearchgate.net

Solvents can influence coordination reactions in several ways:

Solvation of Reactants and Products: Polar solvents can stabilize charged species, such as the metal cation and any charged intermediates or products, which can affect the reaction rate and equilibrium position. numberanalytics.comlibretexts.org

Competition for Coordination: Coordinating solvents can compete with dioctylphosphine oxide for binding sites on the metal ion, potentially inhibiting the formation of the desired complex.

Dielectric Constant: The dielectric constant of the solvent can influence the electrostatic interactions between the reactants. libretexts.org

For example, the rate of solvolysis of some phosphate (B84403) esters is significantly faster in less polar alcohols compared to water, which is attributed to the reduced capacity for hydrogen bonding in the alcohol solvents. nih.gov Similarly, the choice of solvent can impact the reactivity of nucleophiles in substitution reactions, which is a fundamental step in many coordination processes. libretexts.org

Interfacial Coordination Phenomena and Surface Interactions

Dioctylphosphine oxide can play a crucial role in interfacial coordination, particularly in the context of nanoparticle synthesis and stabilization. mit.edu At the interface between a nanoparticle and the surrounding solution, DOPO can act as a surfactant or capping agent, binding to the surface of the nanoparticle. core.ac.uk This coordination to the nanoparticle surface can control its growth, size, and shape. core.ac.uk

For instance, in the synthesis of semiconductor nanocrystals, DOPO has been identified as a key surfactant that can promote anisotropic, one-dimensional growth. core.ac.uk The coordination of DOPO to the surface of quantum dots can also influence their electronic and optical properties by passivating surface states. acs.org The interaction at the interface is a complex interplay of coordination chemistry at a solid-liquid boundary. mit.edu

Mechanistic Studies of Chemical Transformations Involving Dioctylphosphine Oxide

Reaction Mechanisms in Dioctylphosphine Oxide Formation and Derivatization

The formation and functionalization of dioctylphosphine oxide involve specific reaction pathways, often utilizing organometallic reagents and subsequent targeted chemical modifications.

Another route involves the controlled oxidation of the corresponding secondary phosphine (B1218219), dioctylphosphine. Dioctylphosphine itself can be found as an impurity in commercial trioctylphosphine (B1581425) (TOP) and its presence is crucial for certain applications, such as the synthesis of semiconductor quantum dots. nih.gov The oxidation of the P-H bond in dioctylphosphine to a P=O bond is a key step, which can occur in the presence of mild oxidizing agents or even air over time.

Derivatization: Dioctylphosphine oxide serves as a platform for creating more complex, functionalized molecules. A notable example is the synthesis of [ (4-bromophenyl)methyl]dioctylphosphine oxide (DOPO-Br), a ligand designed for the surface functionalization of quantum dots. iastate.edu This derivatization is achieved through a multi-step process that begins with the deprotonation of dioctylphosphine oxide at the P-H bond using a strong base, followed by nucleophilic substitution with a suitable electrophile, such as 4-bromobenzyl bromide. This allows for the introduction of specific chemical handles (like the bromo-phenyl group) that can participate in further reactions, such as palladium-catalyzed cross-coupling. iastate.edunih.gov

| Reaction Type | Reactants | Key Mechanistic Steps | Product | Reference |

| Formation | Di-n-butylphosphite, n-Octylmagnesium bromide | 1. Nucleophilic attack of Grignard reagent on phosphorus. 2. Hydrolysis of intermediate. | Dioctylphosphine oxide | researchgate.net |

| Derivatization | Dioctylphosphine oxide, Base, 4-bromobenzyl bromide | 1. Deprotonation of P-H bond. 2. Nucleophilic attack on electrophile. | [(4-bromophenyl)methyl]dioctylphosphine oxide | iastate.edu |

Ligand Exchange and Oxidation Processes Involving Phosphine Oxides

Dioctylphosphine oxide and related phosphine oxides participate in dynamic processes such as ligand exchange and further oxidation, particularly in the context of coordination chemistry and materials science.

Ligand Exchange Mechanisms: In coordination chemistry, particularly on the surface of nanoparticles, ligands are in a constant state of association and dissociation. Dioctylphosphine oxide is classified as a weak, L-type ligand, meaning it donates two electrons from its oxygen atom to a metal center. researchgate.net Its binding to surfaces like those of Cadmium Selenide (B1212193) (CdSe) quantum dots is generally less robust compared to other functional groups like phosphonic acids or thiols. researchgate.netnih.gov

The mechanism of ligand exchange is often dissociative or interchange dissociative. A ligand (like dioctylphosphine oxide) first dissociates from the nanoparticle surface, leaving a vacant coordination site, which is then occupied by an incoming, often stronger, ligand. The kinetics of this exchange are influenced by temperature and the relative bond strengths of the involved ligands. For example, studies on CdSe quantum dots have shown that replacing trioctylphosphine oxide (TOPO), a very close analog of dioctylphosphine oxide, with hexanethiol is a kinetically controlled process with a measurable activation energy. nih.gov The relatively weak coordination of phosphine oxides facilitates their displacement by ligands that form more stable bonds with the surface metal atoms. researchgate.net

Oxidation Processes: Secondary phosphine oxides like dioctylphosphine oxide, which contain a P-H bond, are susceptible to further oxidation. This can lead to the formation of the corresponding phosphinic acid (dioctylphosphinic acid, DOPA). This transformation can occur during high-temperature synthetic procedures, for instance, in the synthesis of nanocrystals where new impurity species can be generated in situ. researchgate.net Furthermore, under certain high-temperature conditions, dioctylphosphine oxide can undergo disproportionation to generate DOPA. researchgate.net The P=O bond itself is highly stable, but the presence of the P-H bond provides a site for further reactivity. Recent research has also explored phosphine oxide-functionalized organic molecules that can undergo reversible one-electron reduction events, highlighting the potential for these moieties to participate in controlled redox processes. nih.govethz.ch

| Process | Reactants/System | Mechanism | Outcome | Reference |

| Ligand Exchange | Dioctylphosphine oxide-capped Nanoparticle, Incoming Ligand (e.g., Thiol) | Dissociative/Interchange: 1. DOPO dissociates from surface. 2. Stronger ligand coordinates to vacant site. | Displacement of DOPO by stronger-binding ligand | researchgate.netnih.gov |

| Oxidation | Dioctylphosphine oxide, Heat/Oxidant | Oxidation of the P-H bond | Dioctylphosphinic acid (DOPA) | researchgate.net |

| Disproportionation | Dioctylphosphine oxide, High Temperature | Self-reaction | Dioctylphosphinic acid (DOPA) and other products | researchgate.net |

Mechanism of Action in Solvent Extraction Processes: From Ligand-Metal Interaction to Phase Transfer

Dioctylphosphine oxide and its analogs, like trioctylphosphine oxide (TOPO), are highly effective neutral extractants for various metal ions, particularly actinides like uranium, from aqueous solutions. nih.govgoogle.com The mechanism hinges on the principles of coordination chemistry and phase transfer.

Ligand-Metal Interaction: The core of the extraction mechanism is the formation of a stable complex between the metal ion and the phosphine oxide ligand. The oxygen atom of the P=O group in dioctylphosphine oxide is a hard Lewis base, making it an excellent donor for hard Lewis acids, such as the uranyl ion (UO₂²⁺). nih.govnih.gov The interaction is a classic Lewis acid-base adduct formation. The metal ion in the aqueous phase coordinates with a specific number of phosphine oxide molecules, a process known as solvation. For example, uranium is often extracted as a species like UO₂(NO₃)₂·2(TOPO), where two phosphine oxide molecules coordinate to the uranyl center, satisfying its coordination sphere. hbni.ac.in

The general steps of the mechanism are:

Interfacial Complexation: Metal ions at the aqueous-organic interface interact with dioctylphosphine oxide molecules from the organic phase.

Formation of a Neutral Complex: A stable, charge-neutral, and lipophilic complex is formed.

Phase Transfer: The complex partitions into the organic phase due to its favorable solubility.

Stripping (Back-Extraction): The metal can be recovered by altering the chemical conditions (e.g., changing pH) to break the complex and transfer the metal ion back into a fresh aqueous phase.

| Stage | Description | Key Chemical Species | Reference |

| Ligand-Metal Interaction | Lewis acid-base reaction between the metal ion (e.g., UO₂²⁺) and the P=O group of the extractant. | Metal ion (e.g., UO₂²⁺), Dioctylphosphine oxide | nih.govnih.gov |

| Complex Formation | Formation of a coordinatively saturated, neutral species. | [Metal(Anion)ₓ(DOPO)ᵧ] | hbni.ac.in |

| Phase Transfer | Migration of the lipophilic complex from the aqueous phase to the organic phase. | Lipophilic metal-phosphine oxide complex | google.comwikipedia.org |

Mechanistic Role in Nanoparticle Growth and Surface Passivation

Dioctylphosphine oxide (DOPO), often present as a key impurity in technical-grade tri-n-octylphosphine oxide (TOPO), plays a significant mechanistic role in the synthesis of colloidal nanoparticles, such as CdSe quantum dots. researchgate.nettandfonline.com Its functions include modulating precursor reactivity, controlling nanocrystal growth, and passivating surface states.

Mechanism in Nanoparticle Growth: The growth of nanoparticles from molecular precursors involves distinct nucleation and growth stages. Dioctylphosphine oxide can influence these stages by acting as a capping agent or ligand. nih.gov As a ligand, it coordinates to the surface of the growing nanoparticle. This coordination is dynamic and weaker than that of other ligands like phosphonic or carboxylic acids. researchgate.net

The mechanistic role of DOPO is twofold:

Precursor Reactivity Modulation: DOPO can coordinate to metal precursors in the solution, altering their reactivity. By forming a complex with the metal precursor, it can slow down the rate of monomer formation, which in turn allows for better control over the nucleation event and subsequent growth, leading to more uniform nanoparticles. researchgate.net

Growth Control: By binding to the nanoparticle surface, DOPO can influence the anisotropic growth of nanocrystals. The selective binding of capping agents to different crystallographic facets can either inhibit or promote growth on those specific faces, leading to the formation of non-spherical shapes like nanorods or wires. researchgate.netincatt.nl

Surface Passivation: Nanoparticles have a high surface-area-to-volume ratio, resulting in a large number of surface atoms with unsaturated coordination environments ("dangling bonds"). These sites can act as traps for charge carriers (electrons and holes), which is detrimental to the optical and electronic properties of the nanoparticle, often quenching photoluminescence. nih.gov

Dioctylphosphine oxide can passivate these surface trap states by coordinating to surface metal atoms (e.g., Cadmium) via its P=O group. core.ac.uknih.gov This coordination satisfies the valency of the surface atoms, removing the electronic trap states from the band gap. Although it is considered a weak passivating ligand compared to others, its presence is often crucial. researchgate.net The passivation helps to maintain the quantum efficiency of the nanoparticles. The effectiveness of passivation depends on the ligand's ability to form a stable, complete monolayer on the nanoparticle surface, preventing agglomeration and protecting it from the surrounding environment. mdpi.comfrontiersin.org

| Function | Mechanism | Effect on Nanoparticle | Reference |

| Growth Control | Coordinates to metal precursors, modulating their reactivity. Binds to specific crystal facets. | Leads to more uniform size distribution and can induce anisotropic shapes (e.g., nanorods). | researchgate.netincatt.nl |

| Surface Passivation | The oxygen atom of the P=O group donates electrons to coordinatively unsaturated metal atoms on the nanoparticle surface. | Reduces non-radiative recombination by eliminating surface trap states, enhancing photoluminescence. | nih.govnih.govmdpi.com |

Investigation of Catalytic Mechanisms when Dioctylphosphine Oxide is Present

While not typically a catalyst itself, dioctylphosphine oxide can play a crucial role as a ligand or additive in various catalytic systems, influencing the activity and selectivity of the central metal catalyst. Its presence can modify the electronic and steric environment of the metal center or participate in cooperative or phase-transfer mechanisms.

Role as a Ligand in Homogeneous Catalysis: In transition metal-catalyzed reactions like hydroformylation, phosphine-type ligands are essential for tuning the catalyst's properties. wikipedia.orgwiley-vch.de While tertiary phosphines are more common, phosphine oxides have also been investigated. The addition of phosphine oxides, such as triphenylphosphine (B44618) oxide (an analog of DOPO), to cobalt-based hydroformylation catalysts has been shown to dramatically accelerate the reaction. incatt.nl The proposed mechanism suggests that the phosphine oxide facilitates the disproportionation of the precatalyst, Co₂(CO)₈, into the active catalytic species, HCo(CO)₄, thereby reducing the induction period of the reaction. incatt.nl The P=O group can coordinate to a metal center, and although this coordination is generally weaker than that of a phosphine, it can be sufficient to stabilize catalytic intermediates or prevent catalyst deactivation. mdpi.com

Metal-Ligand Cooperation (MLC): A more advanced concept is metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in bond-breaking and bond-forming steps of the catalytic cycle. mdpi.comnih.gov While this is more established for ligands with specific protic or flexible sites, the principle can extend to systems involving phosphine oxides. For example, a ligand containing a phosphine oxide moiety could participate in a catalytic cycle through reversible interactions, potentially involving the P=O bond or other functional groups on the ligand backbone, to facilitate substrate activation in concert with the metal center. uva.esuu.nl

Phase-Transfer Catalysis (PTC): In reactions involving immiscible aqueous and organic phases, a phase-transfer catalyst is required to transport a reactant from one phase to the other. wikipedia.org While quaternary phosphonium (B103445) salts are the classic phase-transfer catalysts, the underlying principle involves creating a lipophilic ion pair. wiley-vch.de Dioctylphosphine oxide, through its ability to complex metal cations and render them soluble in organic media (as seen in solvent extraction), operates by a related mechanism. In a catalytic context, if DOPO were to complex a catalytically active metal salt and transport it into an organic phase where the substrate resides, it would be facilitating a phase-transfer catalytic process.

| Catalytic Context | Role of Dioctylphosphine Oxide | Proposed Mechanism | Reference |

| Homogeneous Catalysis (e.g., Hydroformylation) | Ligand / Promoter | Coordination to the metal center; facilitates the formation of the active catalytic species from the precatalyst. | incatt.nlmdpi.com |

| Metal-Ligand Cooperation | Active Participant | The ligand framework, including the P=O group, could be involved in substrate activation or proton transfer steps alongside the metal. | mdpi.comuva.es |

| Phase-Transfer Catalysis | Phase-Transfer Agent | Forms a lipophilic complex with a metal ion or other reactant, transporting it across a phase boundary to the reaction site. | wikipedia.org |

Applications of Dioctylphosphine Oxide in Advanced Chemical Systems and Materials Research

Applications in Metal Ion Extraction and Separation Science

The strong coordination ability of the oxygen atom in the phosphinoyl group makes dioctylphosphine oxide and its derivatives highly effective extractants for a wide range of metal ions. This property is particularly valuable in hydrometallurgy and nuclear waste reprocessing for the selective separation of valuable or hazardous metals from complex aqueous matrices.

Dioctylphosphine oxide and related compounds are extensively studied for the extraction of actinides and lanthanides from acidic solutions, a critical step in the management of spent nuclear fuel. Research has demonstrated the effectiveness of functionalized dioctylphosphine oxides in selectively isolating uranium and thorium. For instance, (1-(bis(2-ethylhexyl)amino)-4,6,6-trimethylheptan-2-yl)dioctylphosphine oxide has been identified as a potent extractant for recovering uranium from sulfuric acid solutions. academie-sciences.fr

Studies comparing various phosphine (B1218219) oxides have shown that derivatives of dioctylphosphine oxide can be more efficient and selective than traditional extractants like tributyl phosphate (B84403) (TBP). researchgate.net The extraction capability for actinides and lanthanides is influenced by the molecular structure of the extractant and the acidity of the aqueous phase. researchgate.netnih.gov For example, research on thorium complexes with dioctyl phosphine oxide has contributed to a better understanding of its extraction behavior. google.com.auresearchgate.net While monodentate organophosphorus compounds are used for uranium and plutonium isolation, more complex, bidentate phosphine oxides are often required for the fractionation of transplutonium elements like Americium(III). researchgate.netresearchgate.net

| Metal Ion | (n-C₈H₁₇)₂P(O)CMe₂CH₂C(O)Me | Trioctylphosphine (B1581425) Oxide (TOPO) | Tributyl Phosphate (TBP)* |

|---|---|---|---|

| U(VI) | High Efficiency & Selectivity | Effective | Standard Reference |

| Th(IV) | High Efficiency & Selectivity | Effective | Standard Reference |

| Heavy Lanthanides (e.g., Yb) | More Efficient & Selective | Less Effective | Less Effective |

This table presents a qualitative comparison based on findings that acetyl-containing phosphine oxides, including a dioctylphosphine oxide derivative, show enhanced efficiency and selectivity compared to common extractants like TOPO and TBP for certain actinides and heavy lanthanides. researchgate.net

Beyond the f-block elements, dioctylphosphine oxide is also a highly effective extractant for various transition metals. Mixtures containing dioctylphosphine oxide have demonstrated remarkable efficiency in extracting heavy metals such as nickel (Ni), cobalt (Co), zinc (Zn), and lead (Pb) from acidic solutions. nih.gov This application is crucial for the purification of process streams in hydrometallurgy and the remediation of industrial wastewater.

Research has shown that a mixture of dioctylphosphine oxide and dioctylphosphine sulfide (B99878) can achieve near-complete extraction of several divalent transition metal ions. nih.gov The closely related compound, tri-n-octylphosphine oxide (TOPO), has also been thoroughly investigated for the extraction of iron, showing that Fe(III) is readily extracted from hydrochloric acid solutions while Fe(II) is not, enabling a straightforward separation of these oxidation states. osti.gov Similarly, TOPO is used in the extraction of cobalt from various media. scispace.com

| Metal Ion | Degree of Extraction (%) |

|---|---|

| Nickel(II) | 99.90 - 99.99 |